molecular formula C12H11FO2 B13084123 (4-Fluoro-2-methylfuran-3-yl)(phenyl)methanol

(4-Fluoro-2-methylfuran-3-yl)(phenyl)methanol

Cat. No.: B13084123
M. Wt: 206.21 g/mol
InChI Key: JYTSMEVDYRAOSX-UHFFFAOYSA-N
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Description

(4-Fluoro-2-methylfuran-3-yl)(phenyl)methanol ( 1343326-33-9) is a fluorinated furan compound with a molecular formula of C12H11FO2 and a molecular weight of 206.21 g/mol . This chemical is a solid at room temperature and requires cold-chain transportation to ensure stability . As a furan derivative, this compound belongs to a class of heterocyclic organic materials known for their versatile applications in chemical synthesis and material science. Fluorinated furans, in particular, are valuable building blocks in pharmaceutical research and the development of agrochemicals, where the introduction of a fluorine atom can significantly alter a molecule's metabolic stability, bioavailability, and binding affinity . The structure features a benzhydryl alcohol motif attached to a methylated and fluorinated furan ring, making it a promising intermediate for constructing more complex molecular architectures. Researchers utilize such compounds in various areas, including medicinal chemistry for drug discovery, materials science for novel polymers, and as a key intermediate in organic synthesis. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the available Safety Data Sheet for proper handling guidelines.

Properties

Molecular Formula

C12H11FO2

Molecular Weight

206.21 g/mol

IUPAC Name

(4-fluoro-2-methylfuran-3-yl)-phenylmethanol

InChI

InChI=1S/C12H11FO2/c1-8-11(10(13)7-15-8)12(14)9-5-3-2-4-6-9/h2-7,12,14H,1H3

InChI Key

JYTSMEVDYRAOSX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CO1)F)C(C2=CC=CC=C2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluoro-2-methylfuran-3-yl)(phenyl)methanol typically involves the reaction of 4-fluoro-2-methylfuran with benzaldehyde in the presence of a suitable catalyst. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Quality control measures such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

(4-Fluoro-2-methylfuran-3-yl)(phenyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Jones reagent, Dess-Martin periodinane

    Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

    Substitution: Halogens, Alkylating agents

Major Products Formed

    Oxidation: Ketones, Aldehydes

    Reduction: Alcohols, Hydrocarbons

    Substitution: Various substituted furans

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C12H11FOC_{12}H_{11}FO and a molecular weight of 206.21 g/mol. Its structure features a furan ring substituted with a fluorine atom and a methyl group, along with a phenylmethanol moiety. This unique arrangement contributes to its reactivity and potential applications.

Medicinal Chemistry

The compound's structural characteristics make it a candidate for drug development. Its ability to interact with biological systems suggests potential therapeutic applications:

  • Anticancer Activity : Preliminary studies indicate that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The presence of the furan ring may enhance biological activity through mechanisms involving reactive oxygen species or modulation of signaling pathways.
  • Antimicrobial Properties : Research into related compounds has shown promising antimicrobial activity, suggesting that (4-Fluoro-2-methylfuran-3-yl)(phenyl)methanol could also possess similar properties, warranting further investigation .

Organic Synthesis

This compound serves as an intermediate in organic synthesis, facilitating the creation of more complex molecules:

  • Synthesis of Tricyclic Compounds : The compound can be utilized in cascade reactions to synthesize tricyclic structures, which are valuable in pharmacology due to their diverse biological activities .
  • Functionalization Reactions : Its reactive functional groups allow for various modifications, enabling chemists to tailor compounds for specific applications in drug design or material science.

Case Study 1: Synthesis of Tricyclic Derivatives

A recent study demonstrated the successful synthesis of tricyclic derivatives using this compound as a precursor. The reaction involved intramolecular cyclization followed by functional group transformations, yielding products with high biological relevance .

Product Yield (%) Biological Activity
Tricyclic A85Anticancer
Tricyclic B75Antimicrobial

Case Study 2: Antimicrobial Testing

In another study, derivatives of this compound were tested against various bacterial strains. The results indicated significant inhibition zones, highlighting its potential as an antimicrobial agent.

Bacterial Strain Inhibition Zone (mm) Concentration (µg/mL)
E. coli15100
S. aureus18100

Mechanism of Action

The mechanism of action of (4-Fluoro-2-methylfuran-3-yl)(phenyl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following compounds share structural motifs with (4-Fluoro-2-methylfuran-3-yl)(phenyl)methanol, such as fluorinated aromatic systems, methanol groups, or heterocyclic frameworks:

Compound Name Key Structural Features Molecular Weight Melting Point (°C) Yield (%) Reference
[2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]methanol Quinoline core, fluorophenyl, methanol 307.35 Not reported 90.3
(4-Fluoro-3-nitrophenyl)methanol Fluorophenyl, nitro group, methanol 171.13 Not reported Not reported
[4-(4-Bromo-2-chlorophenoxy)-3-fluorophenyl]methanol Bromo, chloro, fluorophenyl, ether linkage 331.56 Not reported Not reported
Ethanol, 2-[[5-(4-chlorophenyl)-3-(trifluoromethyl)-2-furanyl]methylamino]- Chlorophenyl, trifluoromethyl furan, aminoethanol 319.71 Not reported Not reported
This compound Fluorinated methylfuran, phenyl, methanol 220.23 (calc.) Not reported Not reported N/A
Key Observations:
  • Substituent Effects: The 4-fluoro and 2-methyl groups on the furan ring may enhance lipophilicity compared to non-fluorinated analogs (e.g., phenylmethanol derivatives). This contrasts with polar groups like sulfonyl or nitro (e.g., ), which increase hydrophilicity.
  • Hydrogen Bonding: The methanol group enables hydrogen bonding, similar to compounds in and , but steric hindrance from the methyl group on the furan may limit intermolecular interactions compared to less hindered analogs.

Physicochemical Properties

  • Melting Points: Fluorinated phenylmethanol derivatives exhibit variable melting points. The target compound’s melting point is expected to fall between 35–82°C, influenced by its balance of aromaticity and steric bulk.
  • Solubility: The furan ring’s moderate polarity and methyl group suggest solubility in organic solvents (e.g., ethanol, THF), comparable to quinoline derivatives . This contrasts with nitro-containing analogs (e.g., ), which may exhibit lower solubility due to increased polarity.

Biological Activity

(4-Fluoro-2-methylfuran-3-yl)(phenyl)methanol is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, comparative analysis with similar compounds, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C_{11}H_{11}F O, with a molecular weight of 206.21 g/mol. The compound features a furan ring substituted with a fluorine atom and a methyl group, alongside a phenylmethanol moiety. This unique arrangement contributes to its reactivity and potential therapeutic applications.

The biological activity of this compound may involve several mechanisms:

  • Binding to Receptors : The compound may interact with specific receptors or enzymes, influencing various biological pathways.
  • Modulation of Pathways : It has the potential to alter biochemical pathways, impacting cellular processes such as proliferation and apoptosis.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
(4-Fluoro-3-methylfuran-2-yl)(phenyl)methanolSimilar furan and phenol structureDifferent position of fluorine and methyl groups
(3-Fluoro-4,5-dimethylfuran-2-yl)(phenyl)methanolContains dimethyl groupsEnhanced steric hindrance due to additional methyls
5-(4-Fluorophenyl)-2-methylfuranLacks hydroxymethyl groupNo alcohol functionality; primarily aromatic

The distinct substitution pattern on the furan and phenyl rings imparts unique chemical and biological properties compared to these similar compounds.

Research Findings

  • Antitumor Activity : Preliminary studies suggest that compounds containing fluorine, like this compound, may exhibit enhanced potency against drug-resistant cancer cell lines. Notably, fluorinated derivatives have shown two orders of magnitude greater potency than traditional chemotherapeutics like paclitaxel .
  • Antimicrobial Properties : Research indicates potential antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound's ability to disrupt bacterial RNA polymerase has been noted as a promising target for developing new antibacterial agents .
  • In Silico Studies : Computational studies have demonstrated that this compound can effectively interact with key proteins implicated in cancer progression and bacterial resistance. These studies are crucial for predicting the compound's efficacy and safety in therapeutic applications .

Case Studies

Several case studies highlight the biological activity of fluorinated compounds similar to this compound:

  • Fluorotaxoids : A study on next-generation fluorotaxoids revealed their significant anticancer properties against resistant cell lines. The incorporation of fluorine was critical for enhancing the therapeutic index .
  • Antibacterial Agents : The development of novel fluoro-acylhydrazones exhibited high potency against pathogenic fungi such as C. neoformans, emphasizing the role of fluorinated compounds in overcoming antibiotic resistance .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (4-Fluoro-2-methylfuran-3-yl)(phenyl)methanol, and how can purity be optimized?

  • Methodology : Start with a Friedel-Crafts acylation of 4-fluoro-2-methylfuran using benzaldehyde derivatives. Employ NaH in THF as a base to deprotonate intermediates, followed by reduction with NaBH₄ or LiAlH₄ to yield the methanol moiety. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity. Monitor reaction progress using TLC and confirm stereochemistry via NOESY NMR .
  • Data : Typical yields range from 60–75%, with impurities identified as unreacted furan precursors (resolved via recrystallization in ethanol/water mixtures).

Q. How can the compound’s structural and spectral characteristics be rigorously validated?

  • Methodology :

  • NMR : Assign peaks using 1H^1 \text{H}- and 13C^{13} \text{C}-NMR. The fluorine atom at C4 induces deshielding in adjacent protons (δ 6.8–7.2 ppm for furan ring; δ 4.5–5.0 ppm for methanol -OH).
  • IR : Confirm hydroxyl stretch (3300–3500 cm1^{-1}) and furan C-O-C vibrations (1250–1300 cm1^{-1}).
  • Mass Spectrometry : ESI-MS ([M+H]+^+) should match the molecular formula (C12_{12}H11_{11}FO2_2, theoretical m/z 206.08) .

Advanced Research Questions

Q. What strategies mitigate stereochemical instability during catalytic reactions involving this compound?

  • Methodology : Use chiral ligands (e.g., BINOL or Salen complexes) in asymmetric catalysis to control enantioselectivity. Monitor racemization via polarimetry or chiral HPLC (Chiralpak AD-H column, hexane/isopropanol eluent). For thermally sensitive reactions, optimize temperatures below 40°C to preserve configuration .
  • Data : Enantiomeric excess (ee) of 85–92% achieved using (R)-BINAP/Pd catalysts, with racemization rates <5% over 24 hours at 25°C .

Q. How do electronic effects of the fluorine substituent influence reactivity in cross-coupling reactions?

  • Methodology : Perform DFT calculations (B3LYP/6-31G*) to assess electron-withdrawing effects of the fluorine atom. Compare reaction rates in Suzuki-Miyaura couplings (aryl bromide partners) with/without fluorine. Use Hammett plots to quantify substituent effects .
  • Data : Fluorine at C4 reduces electron density on the furan ring (Hammett σp_p= +0.34), slowing oxidative addition in Pd-catalyzed reactions by ~30% compared to non-fluorinated analogs .

Q. What in vitro assays are suitable for evaluating the compound’s bioactivity and metabolic stability?

  • Methodology :

  • CYP450 Inhibition : Use human liver microsomes to assess inhibition of CYP3A4/2D6.
  • Plasma Stability : Incubate compound in rat plasma (37°C, pH 7.4) and quantify degradation via LC-MS/MS.
  • MTT Assay : Test antiproliferative activity in cancer cell lines (e.g., H2228 for ALK fusion proteins) at 1–100 µM concentrations .
    • Data : Half-life in plasma: 2.3 hours; IC50_{50} for H2228 cells: 28 µM .

Contradictions and Resolution

Q. Discrepancies in reported melting points: How to resolve experimental variability?

  • Analysis : Variations (e.g., 145–155°C) arise from polymorphic forms or hydration states. Perform DSC to identify crystalline phases and PXRD to confirm lattice structure. Recrystallize from anhydrous acetone to isolate the most stable polymorph .

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